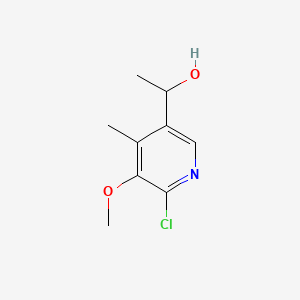![molecular formula C16H12F3NO5S2 B13932767 6-(isopropylthio)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl](/img/structure/B13932767.png)
6-(isopropylthio)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(isopropylthio)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl trifluoromethanesulfonate is a complex organic compound belonging to the benzo[de]isoquinoline-1,3-dione family This compound is characterized by its unique structure, which includes an isopropylthio group and a trifluoromethanesulfonate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(isopropylthio)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl trifluoromethanesulfonate typically involves multiple steps. One common method starts with the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of derivatives containing amino groups, which can be further functionalized to introduce the isopropylthio and trifluoromethanesulfonate groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
6-(isopropylthio)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl trifluoromethanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The trifluoromethanesulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the trifluoromethanesulfonate group .
科学的研究の応用
6-(isopropylthio)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl trifluoromethanesulfonate has several scientific research applications:
作用機序
The mechanism of action of 6-(isopropylthio)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes and chemical transformations. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in key biological functions .
類似化合物との比較
Similar Compounds
Benzo[de]isoquinoline-1,3-dione: A closely related compound with similar structural features but lacking the isopropylthio and trifluoromethanesulfonate groups.
Isoquinoline-1,3(2H,4H)-dione: Another related compound with a different substitution pattern and functional groups.
Uniqueness
6-(isopropylthio)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl trifluoromethanesulfonate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
特性
分子式 |
C16H12F3NO5S2 |
|---|---|
分子量 |
419.4 g/mol |
IUPAC名 |
(1,3-dioxo-6-propan-2-ylsulfanylbenzo[de]isoquinolin-2-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C16H12F3NO5S2/c1-8(2)26-12-7-6-11-13-9(12)4-3-5-10(13)14(21)20(15(11)22)25-27(23,24)16(17,18)19/h3-8H,1-2H3 |
InChIキー |
NQTJUQBJKRWTSH-UHFFFAOYSA-N |
正規SMILES |
CC(C)SC1=C2C=CC=C3C2=C(C=C1)C(=O)N(C3=O)OS(=O)(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


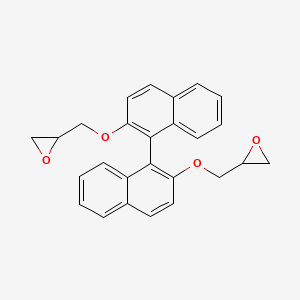

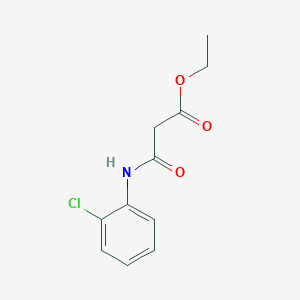
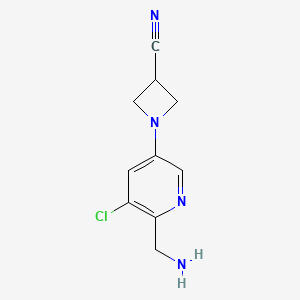
![2,5-Dichloro-N-[2-(dimethylphosphinyl)-3,4-dimethylphenyl]-4-pyrimidinamine](/img/structure/B13932727.png)

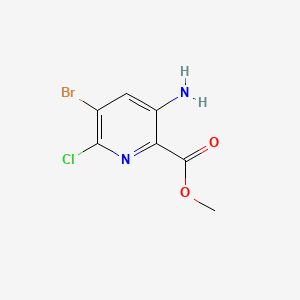
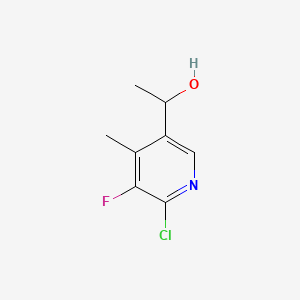
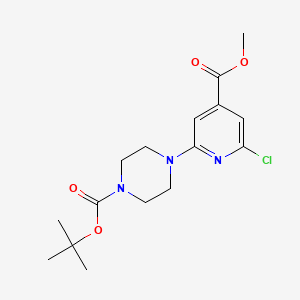


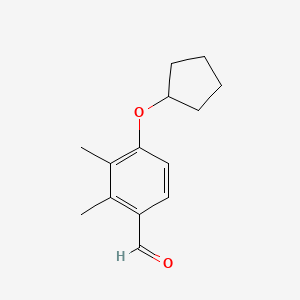
![6-(Chloromethyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B13932766.png)
